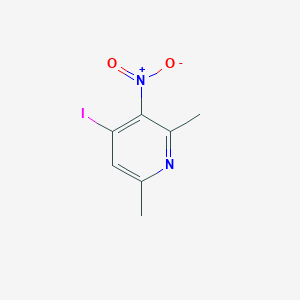

4-Iodo-2,6-dimethyl-3-nitropyridine

Vue d'ensemble

Description

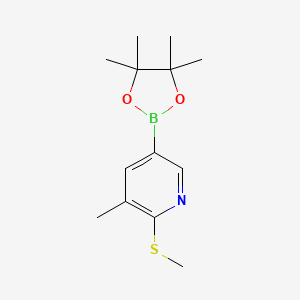

“4-Iodo-2,6-dimethyl-3-nitropyridine” is a chemical compound with the molecular formula C7H7IN2O2 . It has an average mass of 278.047 Da and a monoisotopic mass of 277.955200 Da .

Synthesis Analysis

The synthesis of nitropyridines, such as “4-Iodo-2,6-dimethyl-3-nitropyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Applications De Recherche Scientifique

Crystal Structure and Vibrational Properties

4-Iodo-2,6-dimethyl-3-nitropyridine derivatives exhibit unique crystal structures and vibrational properties. Studies have shown that these compounds can crystallize in various structures, with their molecular conformations and intermolecular interactions offering insights into their vibrational spectra. For instance, the vibrational properties and X-ray crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide demonstrate significant intermolecular interactions and the importance of the short contact between iodine and oxygen atoms in defining its structure (Ban-Oganowska et al., 2001).

Molecular Characterization and Theoretical Calculations

The molecular structures of these compounds have been extensively studied using theoretical calculations, particularly density functional theory (DFT). This approach helps in understanding the optimized molecular structures, vibrational frequencies, thermodynamic properties, and atomic charges of these compounds. For example, the characterization study on 2,6-dimethyl-4-nitropyridine N-oxide using DFT calculations has provided a comprehensive understanding of its molecular structures and vibrational spectra (Yıldırım et al., 2011).

Interaction with Metallic Elements

Research has also explored the interaction of 4-Iodo-2,6-dimethyl-3-nitropyridine derivatives with metallic elements. Studies involving the synthesis and characterization of copper(II) nitrato complexes with methyl-substituted 4-nitropyridine N-oxides, including 2,6-dimethyl-4-nitropyridine N-oxide, highlight their physicochemical characteristics and potential applications in cytotoxicity against certain cancer cell lines (Puszko et al., 2010).

Nonlinear Optical Applications

The potential use of 4-Iodo-2,6-dimethyl-3-nitropyridine derivatives in nonlinear optical (NLO) applications has been a subject of interest. Studies on the laser-induced surface damage, thermal transport, and microhardness of certain organic and semi-organic NLO crystals, including those derived from 2,6-dimethyl-4-nitropyridine, provide valuable information about their suitability for generating blue-green laser radiation (Manivannan et al., 2008).

Chemical Reactivity and Synthesis

The reactivity of these compounds under various conditions has been studied, providing insights into their chemical behavior and applications in synthesis. For example, the reaction of 4-alkyl-2,6-dimethyl-3-nitropyridine methiodides in the presence of ketones has been explored for the synthesis of indoles, demonstrating the versatility of these compounds in organic synthesis (Yurovskaya et al., 1985).

Safety and Hazards

Propriétés

IUPAC Name |

4-iodo-2,6-dimethyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCPTKYIBKXLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2,6-dimethyl-3-nitropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-](/img/structure/B3302651.png)

![3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B3302665.png)

![2-Chlorofuro[2,3-d]pyrimidine](/img/structure/B3302677.png)